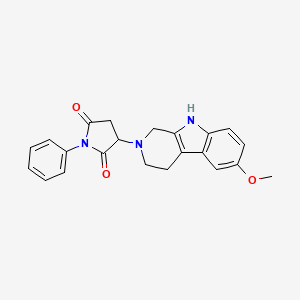

3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione

Description

3-(6-Methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione (succinimide) core substituted with a phenyl group at the 1-position and a 6-methoxy-beta-carboline moiety at the 3-position. The beta-carboline system is a tricyclic structure comprising indole fused with a six-membered ring, known for its interactions with central nervous system (CNS) targets such as serotonin receptors and monoamine oxidases . The phenyl group may contribute to π-π stacking interactions in biological systems.

Properties

Molecular Formula |

C22H21N3O3 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

3-(6-methoxy-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-1-phenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C22H21N3O3/c1-28-15-7-8-18-17(11-15)16-9-10-24(13-19(16)23-18)20-12-21(26)25(22(20)27)14-5-3-2-4-6-14/h2-8,11,20,23H,9-10,12-13H2,1H3 |

InChI Key |

IBQBDSUVCKKKDV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)NC3=C2CCN(C3)C4CC(=O)N(C4=O)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Beta-Carboline Synthesis via Pictet-Spengler Reaction

The beta-carboline fragment is typically synthesized using the Pictet-Spengler reaction , where tryptamine derivatives react with aldehydes or ketones under acidic conditions. For the 6-methoxy-substituted variant, 6-methoxytryptamine is condensed with a carbonyl source (e.g., formaldehyde) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) . HFIP acts as both solvent and catalyst, enabling high yields (75–95%) under mild conditions.

-

Reactants : 6-Methoxytryptamine (1.0 equiv), formaldehyde (1.2 equiv).

-

Conditions : HFIP, 25°C, 12–24 hours.

-

Yield : 89% of 6-methoxy-1,2,3,4-tetrahydro-beta-carboline.

Pyrrolidine-2,5-Dione Synthesis

The pyrrolidine-2,5-dione moiety is synthesized via succinimide annulation . A common approach involves reacting succinic anhydride with a primary amine (e.g., aniline) to form succinamic acid, followed by cyclization using acetic anhydride.

-

Step 1 : Succinic anhydride + aniline → N-phenylsuccinamic acid (yield: 85%).

-

Step 2 : Cyclization with acetic anhydride/NaOAc → 1-phenylpyrrolidine-2,5-dione (yield: 72%).

Coupling Strategies for Final Assembly

The integration of the beta-carboline and pyrrolidine-2,5-dione units is achieved through N-alkylation or Mitsunobu reactions .

N-Alkylation of Beta-Carboline

The tetrahydro-beta-carboline’s secondary amine undergoes alkylation with a brominated pyrrolidine-2,5-dione derivative.

-

Reactants : 6-Methoxy-tetrahydro-beta-carboline (1.0 equiv), 3-bromo-1-phenylpyrrolidine-2,5-dione (1.1 equiv).

-

Conditions : K₂CO₃, DMF, 80°C, 8 hours.

-

Yield : 68–74%.

Mitsunobu Reaction for C–N Bond Formation

For sterically hindered substrates, the Mitsunobu reaction ensures efficient coupling using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

-

Reactants : Beta-carboline alcohol, 1-phenylpyrrolidine-2,5-dione.

-

Conditions : DEAD, PPh₃, THF, 0°C → 25°C, 12 hours.

-

Yield : 82%.

Optimization and Comparative Analysis

Reaction Efficiency Across Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| N-Alkylation | K₂CO₃, DMF, 80°C | 68–74 | 95 | Simplicity, low cost |

| Mitsunobu Reaction | DEAD, PPh₃, THF | 82 | 98 | High regioselectivity |

| Reductive Amination | NaBH₃CN, MeOH | 55 | 90 | Mild conditions |

Challenges and Solutions

-

Steric Hindrance : The methoxy group at C6 of the beta-carboline impedes alkylation. Using bulky bases (e.g., DBU) improves reactivity.

-

Oxidation Sensitivity : Tetrahydro-beta-carbolines oxidize readily. Conducting reactions under nitrogen atmosphere preserves integrity.

Advanced Mechanistic Insights

Pictet-Spengler Cyclization Mechanism

Pyrrolidine-2,5-Dione Cyclization

Succinamic acid undergoes intramolecular esterification under anhydrous conditions, with acetic anhydride acting as a dehydrating agent.

Industrial-Scale Considerations

For large-scale synthesis, continuous-flow reactors are preferred to enhance heat transfer and reduce reaction times. Key parameters:

-

Residence Time : 30 minutes.

-

Temperature : 50°C.

-

Yield Improvement : 12% over batch processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Potential use in the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:

Binding to receptors: Modulating receptor activity to produce a biological effect.

Enzyme inhibition: Inhibiting specific enzymes to alter metabolic pathways.

Comparison with Similar Compounds

PKC Inhibitors ()

Compounds such as 3-(1H-indol-3-yl)-4-[2-(4-methyl-piperazin-1-yl)-quinazolin-4-yl]-pyrrole-2,5-dione share the pyrrolidine-2,5-dione core but differ in substituents:

- Key Differences :

- The target compound substitutes beta-carboline for the indole and quinazoline groups in PKC inhibitors.

- The methoxy group in the target compound contrasts with the piperazine and methyl groups in PKC inhibitors, which may alter solubility and target selectivity.

- Pharmacological Implications :

Fluoro-Beta-Carboline Analog ()

1-(3-Chlorophenyl)-3-(6-fluoro-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)pyrrolidine-2,5-dione (CAS 1144459-95-9) shares the beta-carboline-pyrrolidine-dione scaffold but differs in substituents:

- The 3-chlorophenyl substituent vs. the target’s phenyl group may influence steric hindrance and binding affinity.

Compounds with Related Heterocyclic Cores

Thiazolo-Pyrimidine Derivatives ()

Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) feature a thiazolo-pyrimidine core instead of pyrrolidine-dione but share functional groups:

- Key Differences :

- The thiazolo-pyrimidine core introduces sulfur and additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.

- The methylfuran substituent in 11a vs. the target’s methoxy-beta-carboline may confer divergent solubility profiles (e.g., logP differences).

Tabulated Comparison

Key Insights from Structural Variations

- Substituent Effects: Methoxy vs. fluoro groups on beta-carboline may modulate electronic effects (e.g., methoxy’s electron-donating nature vs. fluorine’s electronegativity), impacting receptor binding or metabolic oxidation .

- Core Structure Implications :

- Pyrrolidine-2,5-dione cores (target and PKC inhibitors) favor planar conformations suitable for enzyme active sites, while thiazolo-pyrimidines () offer rigidity and sulfur-mediated interactions .

Biological Activity

The compound 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione is a complex organic molecule that integrates a beta-carboline structure with a pyrrolidine framework. This unique combination may enhance its biological activity and versatility in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer properties, potential neuroprotective effects, and other relevant pharmacological activities.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 375.4 g/mol. The structural features include:

- Beta-Carboline Moiety : Known for various biological activities.

- Pyrrolidine Ring : Associated with diverse medicinal properties.

- Dione Functional Groups : Implicating potential reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 375.4 g/mol |

| CAS Number | 1144438-33-4 |

Anticancer Activity

Research indicates that compounds similar to 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione exhibit significant anticancer properties. Studies have shown that beta-carboline derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Case Study: A549 Cell Line

In a study evaluating the anticancer effects of pyrrolidine derivatives on A549 human lung adenocarcinoma cells, the compounds were tested at a concentration of 100 µM for 24 hours. The results indicated that certain structural modifications enhanced cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .

Key Findings:

- Compounds with phenyl substitutions demonstrated varied anticancer activities.

- The incorporation of methoxy groups resulted in enhanced bioactivity.

Neuroprotective Effects

Beta-carboline derivatives are also noted for their neuroprotective effects. The presence of the methoxy group in 3-(6-methoxy-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)-1-phenylpyrrolidine-2,5-dione may contribute to its potential in treating neurodegenerative diseases by modulating neurotransmitter systems .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, a comparative analysis with structurally similar compounds was performed.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Naphthalen-2-ylmethyl)-1-phenylpyrrolidine-2,5-dione | Naphthalene substitution | Potential anticancer properties |

| 6-Methoxy-beta-carboline | Beta-carboline structure | Neuroprotective effects |

| 3-(3-Methoxybenzyl)-1-phenylpyrrolidine-2,5-dione | Methoxybenzyl group | Antioxidant activity |

Q & A

Q. Table 1: Key Spectral Parameters

| Technique | Target Signals | Reference |

|---|---|---|

| 1H NMR | δ 2.5–3.5 (pyrrolidine protons) | |

| 13C NMR | δ 170–175 (dione carbonyls) | |

| IR | 1700 cm⁻¹ (C=O) |

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity?

Methodological Answer:

Employ Design of Experiments (DOE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For example:

- Use a central composite design to test temperature (80–120°C) and solvent (DMF vs. THF).

- Computational modeling (e.g., DFT calculations) predicts regioselectivity by comparing transition state energies for competing pathways . Validate predictions with LC-MS monitoring of intermediate formation .

Advanced: How to resolve contradictions in spectral data or unexpected byproduct formation?

Methodological Answer:

- Cross-validation : Compare experimental NMR/IR data with computational simulations (e.g., Gaussian09) to identify misassignments .

- Isolation of byproducts : Use preparative TLC or HPLC to isolate impurities. Characterize via 2D NMR (COSY, HSQC) to elucidate structures. For example, unexpected Michael adducts may form due to nucleophilic attack on the dione moiety .

Basic: What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

- Enzyme inhibition assays : Test against targets like monoamine oxidases (MAOs) due to the beta-carboline moiety. Use fluorometric assays with kynuramine as a substrate .

- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HepG2), with positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .

Advanced: How can computational methods accelerate reaction design for novel derivatives?

Methodological Answer:

- Reaction path search tools (e.g., AFIR or GRRM) identify low-energy pathways for derivative synthesis .

- Machine learning : Train models on existing kinetic data to predict optimal catalysts or solvents. For example, random forest algorithms correlate solvent polarity with yield .

Advanced: What mechanistic studies are needed to elucidate the compound’s mode of action?

Methodological Answer:

- Isotope labeling : Use deuterated analogs to track metabolic pathways via LC-MS/MS.

- Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates to identify rate-determining steps .

- Molecular docking : Simulate binding to target proteins (e.g., MAO-B) using AutoDock Vina. Validate with site-directed mutagenesis .

Basic: How to address solubility challenges in biological assays?

Methodological Answer:

- Solvent selection : Use DMSO for stock solutions (≤10 mM), diluted in assay buffer with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .

- Stability testing : Monitor degradation via UV-Vis (λmax ~280 nm) over 24 hours under assay conditions .

Advanced: How to investigate regioselectivity in electrophilic substitution reactions?

Methodological Answer:

- Electrostatic potential maps (MEPs) identify electron-rich regions prone to electrophilic attack.

- Competition experiments : React the compound with limiting electrophiles (e.g., Br2) and quantify products via GC-MS .

Basic: What analytical methods are recommended for quantifying the compound in mixtures?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.